2-(2-methylphenyl)-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(2-methylphenyl)-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a thiadiazole ring, a pyridine ring, and a methylphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through nucleophilic substitution reactions or coupling reactions using reagents like pyridine-4-boronic acid.
Introduction of the Methylphenyl Group: This step can involve Friedel-Crafts acylation or alkylation reactions using 2-methylphenyl derivatives.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide bond, which can be achieved through condensation reactions between amines and acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the thiadiazole ring.
Reduction: Reduction reactions can occur at the pyridine ring or the acetamide linkage.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or sulfoxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific pathways. The thiadiazole ring is known to interact with metal ions, which can be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methylphenyl)-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)acetamide
- 2-(2-chlorophenyl)-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)acetamide
- 2-(2-methylphenyl)-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)propionamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, biological activity, and physical properties. The presence of the methyl group on the phenyl ring and the acetamide linkage can significantly affect its interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
2-(2-methylphenyl)-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-11-4-2-3-5-13(11)10-14(21)18-16-20-19-15(22-16)12-6-8-17-9-7-12/h2-9H,10H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCMJNHKVYWOAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=NN=C(S2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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